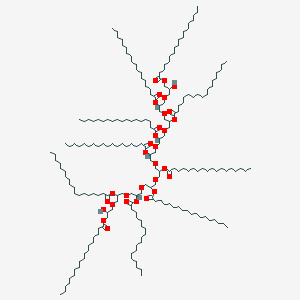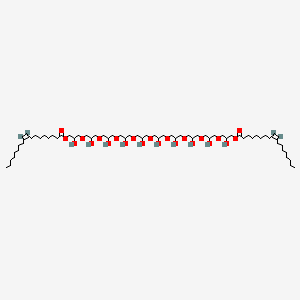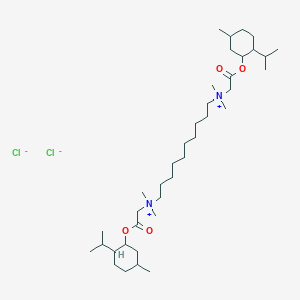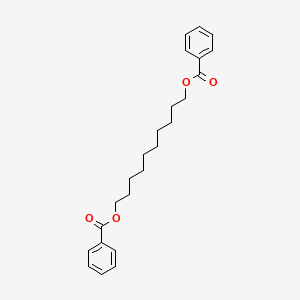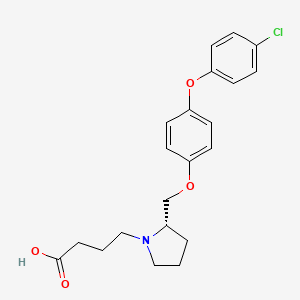
DG-051
Descripción general
Descripción
DG-051 es un potente inhibidor de la hidrolasa de leucotrieno A4, una enzima involucrada en la biosíntesis del leucotrieno B4, una molécula proinflamatoria. Este compuesto ha demostrado ser prometedor en la prevención de ataques cardíacos al reducir la producción de leucotrieno B4 .
Aplicaciones Científicas De Investigación
DG-051 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como una herramienta para estudiar la inhibición de la hidrolasa de leucotrieno A4. En biología y medicina, se está investigando su potencial para prevenir ataques cardíacos al reducir la inflamación. El compuesto también se utiliza en la investigación industrial para desarrollar nuevos fármacos antiinflamatorios .
Mecanismo De Acción
DG-051 ejerce sus efectos inhibiendo la hidrolasa de leucotrieno A4, lo que reduce la producción de leucotrieno B4. Esta reducción en los niveles de leucotrieno B4 conduce a una disminución de la inflamación y un menor riesgo de ataques cardíacos. El objetivo molecular de this compound es la hidrolasa de leucotrieno A4 y la vía involucrada es la vía de biosíntesis de leucotrienos .
Análisis Bioquímico
Biochemical Properties
DG-051 plays a crucial role in biochemical reactions by inhibiting leukotriene A4 hydrolase, an enzyme that catalyzes the rate-determining step in the synthesis of leukotriene B4 (LTB4). This inhibition is achieved with an IC50 value of 47 nM . Additionally, this compound inhibits the aminopeptidase activity of LTA4H with IC50 values of 72 nM and 150 nM when tested using the substrates L-alanine p-nitroanilide and prolyl-glycyl-proline peptide, respectively . These interactions suggest that this compound can potentially lead to the accumulation of prolyl-glycyl-proline peptide in vivo .
Cellular Effects
This compound has been shown to influence various cellular processes. By inhibiting leukotriene A4 hydrolase, this compound reduces the production of leukotriene B4, a potent inflammatory mediator. This reduction in leukotriene B4 levels can modulate inflammatory responses in different cell types, including immune cells . Furthermore, this compound’s inhibition of aminopeptidase activity may affect cellular metabolism and protein turnover, leading to changes in cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to leukotriene A4 hydrolase, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of leukotriene A4 to leukotriene B4, reducing the levels of this pro-inflammatory mediator . Additionally, this compound’s inhibition of the aminopeptidase activity of leukotriene A4 hydrolase suggests that it may also interfere with the degradation of specific peptides, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of at least two years . In vitro studies have shown that this compound maintains its inhibitory activity over extended periods, suggesting that it does not rapidly degrade . Long-term exposure to this compound in cell cultures has been associated with sustained reductions in leukotriene B4 levels and modulation of inflammatory responses .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits leukotriene A4 hydrolase and reduces leukotriene B4 levels without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis and degradation of leukotrienes. By inhibiting leukotriene A4 hydrolase, this compound disrupts the production of leukotriene B4, a key mediator in inflammatory responses . This inhibition can affect metabolic flux and alter the levels of various metabolites involved in inflammation and immune responses .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s high oral bioavailability (>80% across species) suggests efficient absorption and distribution in the body . This compound’s interactions with transporters and binding proteins may influence its localization and accumulation in specific tissues, thereby affecting its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with leukotriene A4 hydrolase. This localization is crucial for its inhibitory activity, as it allows this compound to effectively bind to and inhibit the enzyme . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments, further modulating its activity and function .
Métodos De Preparación
La síntesis de DG-051 implica varios pasos. Un método incluye la reacción de 4-iodofenol con terc-butóxido de potasio en dimetilformamida, seguida de la adición de un compuesto de tosilato. La mezcla de reacción se calienta y luego se procesa para obtener el producto deseado . Los métodos de producción industrial generalmente involucran rutas sintéticas similares, pero se optimizan para la escalabilidad y la rentabilidad.
Análisis De Reacciones Químicas
DG-051 sufre varias reacciones químicas, incluida la sustitución y la reducción. Los reactivos comunes utilizados en estas reacciones incluyen terc-butóxido de potasio, dimetilformamida e hidróxido de sodio. Los principales productos formados a partir de estas reacciones son típicamente intermediarios que se procesan adicionalmente para obtener el compuesto final .
Comparación Con Compuestos Similares
DG-051 es único en su alta potencia y selectividad para la hidrolasa de leucotrieno A4. Compuestos similares incluyen SC-57461A y clorhidrato de bestatina, que también inhiben aminopeptidasas pero con diferentes perfiles de selectividad y potencias . This compound destaca por su alta biodisponibilidad oral y su eficacia para reducir los niveles de leucotrieno B4 .
Propiedades
IUPAC Name |
4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25/h5-12,17H,1-4,13-15H2,(H,24,25)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCTYSQBVIGZRU-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929916-05-2 | |
| Record name | DG-051 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929916052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DG-051 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6WM2IY2LM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid (DG-051) exert its therapeutic effect?
A1: this compound functions as a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H) [, ]. LTA4H is an enzyme responsible for the final step in the biosynthesis of leukotriene B4 (LTB4), a potent inflammatory mediator. By inhibiting LTA4H, this compound effectively reduces LTB4 production, thereby mitigating the inflammatory response. This mechanism of action makes this compound a promising therapeutic candidate for inflammatory diseases such as myocardial infarction, stroke, inflammatory bowel disease, and asthma [, ].
Q2: What is the structural basis for the high potency and selectivity of this compound towards LTA4H?
A2: The development of this compound involved a combination of fragment-based crystallography screening and iterative medicinal chemistry optimization []. This approach allowed researchers to identify key structural features contributing to high binding affinity and selectivity for LTA4H. While the publications provided don't detail specific SAR studies, they emphasize that ligand efficiency was closely monitored throughout the optimization process, leading to the identification of this compound with a Kd of 26 nM for LTA4H [].
Q3: What are the pharmacokinetic properties of this compound that make it suitable for clinical development?
A3: this compound exhibits favorable pharmacokinetic properties, including high aqueous solubility (>30 mg/mL) and high oral bioavailability (>80% across species) []. These characteristics are crucial for achieving therapeutic concentrations in vivo and support the feasibility of oral administration for clinical use.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


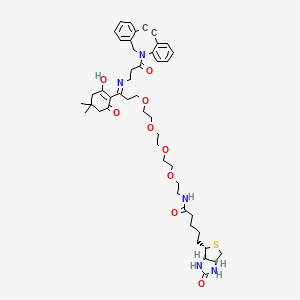
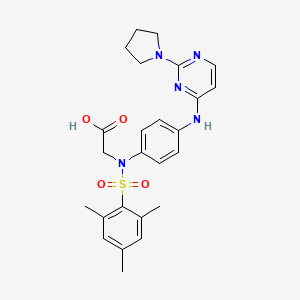
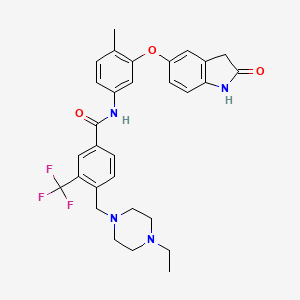
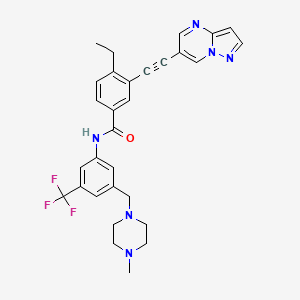
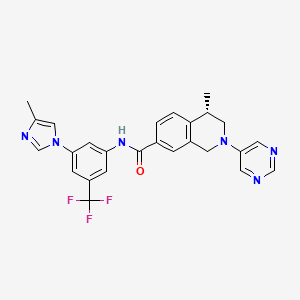
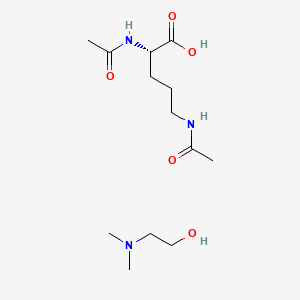
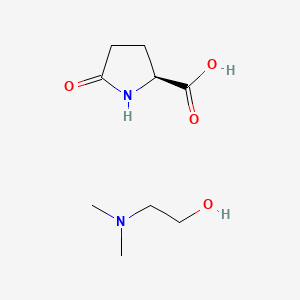

![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone;(2S)-2-hydroxybutanedioic acid](/img/structure/B607024.png)

